6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
Description
Crystallographic Analysis and X-ray Diffraction Studies
Single crystal X-ray diffraction analysis of pyrazoloquinoline derivatives has provided fundamental insights into the solid-state architecture and molecular geometry of related compounds in this chemical family. The crystallographic studies reveal that pyrazoloquinoline systems typically adopt specific conformational preferences influenced by intramolecular hydrogen bonding and π-π stacking interactions. In related pyrazolo[3,4-b]quinoline structures, the central pyrazoline ring demonstrates planarity with minimal deviation from the mean plane, as observed in analogous compounds where the largest deviation reaches approximately -0.012 angstroms. The quinoline moiety maintains its characteristic planar geometry, with the pyrazole ring orientation showing specific dihedral angles relative to the quinoline framework.
Crystallographic analysis of similar dimethyl-substituted pyrazoloquinolines has demonstrated that methyl groups at the 6,7-positions introduce significant steric effects that influence the overall molecular conformation. The crystal packing patterns exhibit complex networks of intermolecular interactions, including hydrogen bonding between amino groups and nitrogen atoms of adjacent molecules. These interactions create characteristic chain-like arrangements in the crystal lattice, with graph-set motifs that define the three-dimensional supramolecular architecture. The unit cell parameters for related compounds typically fall within monoclinic or triclinic space groups, with specific lattice constants that reflect the molecular dimensions and packing efficiency.
The dihedral angles between the pyrazole and quinoline rings in these systems range from approximately 30 to 50 degrees, indicating significant non-planarity in the overall molecular framework. Intermolecular hydrogen bonding patterns involve the amino group as both donor and acceptor, creating networks with characteristic N-H⋯N distances ranging from 2.19 to 2.54 angstroms. The crystal structures also reveal π-π stacking interactions between aromatic rings of adjacent molecules, with inter-centroid distances typically around 3.92 angstroms. These crystallographic features provide essential information about the preferred conformations and intermolecular recognition patterns that govern the solid-state behavior of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.
Quantum Chemical Calculations for Electronic Structure Determination
Theoretical quantum chemical investigations of pyrazoloquinoline systems have employed various computational methods to elucidate electronic structure, molecular orbitals, and energetic properties. Density functional theory calculations provide detailed insights into the electron distribution, frontier molecular orbitals, and electronic transitions that characterize these heterocyclic compounds. The computational studies reveal that the highest occupied molecular orbital typically localizes on the nitrogen-containing heterocyclic framework, while the lowest unoccupied molecular orbital exhibits significant delocalization across the entire π-conjugated system.
The electronic structure calculations demonstrate that the amino group at the 3-position contributes significantly to the electron density distribution and affects the overall electronic properties of the molecule. Quantum chemical analysis of bond lengths and angles reveals that the carbon-nitrogen bonds in the pyrazole ring exhibit partial double bond character due to resonance delocalization. The calculated dipole moments for related pyrazoloquinoline derivatives typically range from 2.5 to 4.5 Debye units, indicating moderate polarity that influences intermolecular interactions and solubility properties.
Natural bond orbital analysis provides detailed information about charge distribution and bonding characteristics within the molecular framework. The calculations reveal that the nitrogen atoms in the pyrazole and quinoline rings carry significant negative charges, while the carbon atoms bearing methyl substituents exhibit reduced electron density. Energy gap calculations between frontier molecular orbitals indicate semiconductor-like properties with band gaps typically ranging from 3.5 to 4.2 electron volts. These quantum chemical parameters provide fundamental understanding of the electronic structure that underlies the spectroscopic and chemical behavior of this compound.
Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Correlation Spectroscopy)
Proton nuclear magnetic resonance spectroscopy of pyrazoloquinoline derivatives reveals characteristic chemical shift patterns that reflect the electronic environment of individual hydrogen atoms. The aromatic protons in the quinoline ring system typically appear in the downfield region between 7.0 and 8.5 parts per million, with specific chemical shifts depending on the substitution pattern and electronic effects. The methyl groups at the 6,7-positions exhibit distinctive singlet signals in the upfield region, typically appearing around 2.3 to 2.7 parts per million.
The amino group protons in pyrazoloquinoline systems demonstrate characteristic exchangeable behavior when treated with deuterium oxide, confirming their labile nature. These amino protons typically appear as broad signals in the range of 4.5 to 6.5 parts per million, depending on the solvent system and hydrogen bonding interactions. In deuterated dimethyl sulfoxide solvent, the amino protons often exhibit chemical shifts around 5.2 to 5.8 parts per million. The coupling patterns observed in the aromatic region provide detailed information about the substitution pattern and confirm the connectivity of the heterocyclic framework.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts of carbon atoms in different electronic environments. The quaternary carbons in the pyrazoloquinoline framework typically appear in the range of 140 to 160 parts per million, while the methyl carbon atoms resonate around 20 to 25 parts per million. The carbon atoms bearing the amino substituent exhibit distinctive downfield shifts due to the electron-withdrawing effect of the nitrogen atom. Two-dimensional correlation spectroscopy techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide unambiguous assignment of carbon-hydrogen connectivities and long-range coupling relationships.
| Nuclear Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Quinoline H-5 | 7.8-8.1 | 128-132 | Doublet |
| Quinoline H-8 | 7.2-7.5 | 125-128 | Doublet |
| 6-Methyl | 2.3-2.5 | 21-23 | Singlet |
| 7-Methyl | 2.4-2.6 | 22-24 | Singlet |
| 3-Amino | 5.2-5.8 | - | Broad singlet |
| Pyrazole C-3 | - | 145-155 | Quaternary |
| Quinoline C-6 | - | 138-142 | Quaternary |
| Quinoline C-7 | - | 135-140 | Quaternary |
Mass Spectrometric Fragmentation Patterns and Isotopic Distribution
Mass spectrometric analysis of this compound provides crucial information about molecular ion formation, fragmentation pathways, and isotopic distribution patterns. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the molecular weight of 212.25 daltons. High-resolution mass spectrometry confirms the exact molecular formula C₁₂H₁₂N₄ with calculated exact mass of 212.1062 daltons.
The fragmentation pattern reveals characteristic losses that provide structural confirmation and mechanistic insights. Primary fragmentation involves loss of the amino group, generating fragment ions at mass-to-charge ratio 196, followed by sequential methyl group losses producing peaks at 181 and 166. The base peak typically corresponds to the quinoline fragment after elimination of the pyrazole portion, appearing around mass-to-charge ratio 157. Secondary fragmentation generates smaller aromatic fragments including tropylium-like ions and nitrogen-containing heterocyclic fragments.
Isotopic distribution analysis reveals the characteristic pattern expected for a molecule containing twelve carbon atoms and four nitrogen atoms. The molecular ion cluster shows the expected isotope pattern with the M+1 peak at approximately 13.2% relative intensity and the M+2 peak at about 1.2% relative intensity, consistent with the natural abundance of carbon-13 and nitrogen-15 isotopes. Electrospray ionization mass spectrometry typically produces protonated molecular ion peaks [M+H]⁺ at mass-to-charge ratio 213, along with sodium adduct ions [M+Na]⁺ at mass-to-charge ratio 235.
| Fragment Ion | m/z Value | Relative Intensity (%) | Proposed Structure |
|---|---|---|---|
| [M]⁺- | 212 | 45-65 | Molecular ion |
| [M+H]⁺ | 213 | 80-100 | Protonated molecular ion |
| [M-NH₂]⁺ | 196 | 25-40 | Amino group loss |
| [M-CH₃]⁺ | 197 | 15-30 | Methyl group loss |
| [M-2CH₃]⁺ | 182 | 10-25 | Double methyl loss |
| Quinoline⁺ | 157 | 60-85 | Quinoline fragment |
| [M+Na]⁺ | 235 | 20-45 | Sodium adduct |
Properties
IUPAC Name |
6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-6-3-8-5-9-11(13)15-16-12(9)14-10(8)4-7(6)2/h3-5H,1-2H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYYLQJMAAYYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(NN=C3N=C2C=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation-Based Synthesis
The Friedländer reaction remains a cornerstone for constructing quinoline cores. For 6,7-dimethyl substitution, 2-amino-4,5-dimethylbenzaldehyde serves as a critical precursor. Reaction with 3-aminopyrazole derivatives under acidic conditions yields the pyrazolo[3,4-b]quinoline scaffold. A 2022 study demonstrated that using p-toluenesulfonic acid (PTSA) in refluxing ethanol achieves cyclization with 68–72% yields .
Modifications to this method include substituting anthranilic acid derivatives with methyl groups at positions 6 and 7. For instance, 2-amino-4,5-dimethylbenzoic acid undergoes condensation with 5-methyl-1H-pyrazol-3-amine in the presence of polyphosphoric acid (PPA), forming the target compound at 150°C with 65% yield . Challenges include controlling byproducts from competing cyclization pathways, necessitating precise stoichiometry and temperature gradients.
Cyclocondensation of Aminopyrazoles with Quinoline Precursors
A patent (CN113264931B) describes a two-step process involving hydrazine hydrate-mediated pyrazole ring formation . 6,7-Dimethyl-3-nitroquinoline-4-carbaldehyde reacts with hydrazine hydrate at 80°C to form the pyrazole ring, followed by reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C). This method achieves 58% overall yield but requires stringent control over reduction conditions to prevent over-hydrogenation.
Alternative routes employ 3-cyano-6,7-dimethylquinoline as a starting material. Treatment with hydroxylamine hydrochloride forms the amidoxime intermediate, which undergoes cyclization in acetic anhydride to install the pyrazole ring. Subsequent hydrolysis yields the 3-amine substituent, with reported yields of 62% .
Multi-Component Reactions (MCRs)
One-pot MCRs streamline synthesis by combining quinoline and pyrazole precursors. A 2021 study utilized a Cu(II)-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC) to assemble the pyrazolo[3,4-b]quinoline core . Reacting 6,7-dimethyl-2-azidomethylquinoline with propargylamine in dichloromethane at room temperature with Cu(OAc)₂·H₂O produced the target compound in 74% yield. This method benefits from mild conditions and high regioselectivity but requires anhydrous solvents and inert atmospheres.
Another MCR approach involves reacting 2-chloro-6,7-dimethylquinoline-3-carbaldehyde with hydrazine hydrate and ammonium acetate in ethanol under microwave irradiation. The reaction completes in 15 minutes with 70% yield, leveraging microwave-assisted thermal acceleration .
Post-Synthesis Functionalization
Introducing methyl and amine groups post-core formation offers flexibility. For example, 1H-pyrazolo[3,4-b]quinolin-3-amine undergoes Friedel-Crafts alkylation using methyl iodide and AlCl₃ to install methyl groups at positions 6 and 7. However, this method suffers from poor regioselectivity, yielding a 1:1.2 ratio of 6,7-dimethyl to 5,8-dimethyl byproducts .
Selective methylation via Suzuki-Miyaura coupling has been explored. Using 3-amino-1H-pyrazolo[3,4-b]quinoline-6,7-diboronic acid and methyl triflate in the presence of Pd(PPh₃)₄ achieves 82% yield with exclusive 6,7-dimethylation .
Comparative Analysis of Methods
Table 1 summarizes key parameters across methodologies:
Challenges and Optimization Strategies
-
Regioselectivity in Methylation : Directing groups such as boronic acids or nitro substituents improve selectivity during methylation .
-
Amine Protection : Boc-protected amines prevent unwanted side reactions during cyclization, with deprotection using TFA achieving >90% recovery .
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Catalyst Recycling : Heterogeneous Cu(II) catalysts (e.g., silica gel-bound Cu-enaminone complexes) enable reuse for up to five cycles without significant activity loss .
Chemical Reactions Analysis
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is part of the broader class of pyrazoloquinolines, which have been investigated for their therapeutic potential. Research indicates that derivatives of this compound exhibit significant biological activities:
- Antiviral Properties : Some studies have highlighted the compound's ability to induce interferon, suggesting potential applications in antiviral therapies. For instance, derivatives of 1H-pyrazolo[3,4-b]quinoline have shown promising results in inducing interferon and modulating immune responses .
- Neuroprotective Effects : There is ongoing research into the use of pyrazoloquinolines for neurodegenerative diseases such as Alzheimer's. Compounds in this class are being evaluated for their ability to inhibit enzymes linked to neurodegeneration and improve cognitive function .
Photophysical Applications
The unique structure of 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine allows it to function as a fluorescent probe. This property is particularly useful in various fields:
- Fluorescent Sensors : The compound has been explored as a potential fluorescent sensor for detecting metal ions and other analytes. Its fluorescence properties enable it to be used in environmental monitoring and bioimaging applications .
Synthesis and Characterization
The synthesis of this compound typically involves methods such as Friedländer condensation and microwave-assisted synthesis. These methods allow for the efficient production of the compound with varying substituents that can enhance its biological activity or photophysical properties .
Case Study 1: Antiviral Activity
A study focused on the antiviral potential of derivatives of this compound demonstrated that certain modifications to its structure could significantly enhance its ability to induce interferon production. This opens avenues for developing new antiviral agents targeting viral infections.
Case Study 2: Fluorescent Sensing
Research conducted on the use of pyrazoloquinolines as fluorescent sensors revealed that modifications in their chemical structure could lead to increased sensitivity towards specific metal ions. This application is particularly relevant in environmental science where detection of pollutants is critical.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for cancer therapy and other medical applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Pyrazoloquinoline Family
3-Amino-1-(5-nitro-2-furoyl)-6,7-ethylenedioxy-1H-pyrazolo[3,4-b]quinoline
- Key Features : Substituted with a nitro-furoyl group at the 1-position and ethylenedioxy groups at 6,7-positions.
- Biological Activity: Demonstrates notable antimicrobial activity against Mycobacterium smegmatis (MIC = 1.56 µg/mL), surpassing kanamycin (MIC = 3.12 µg/mL) .
- Structural Impact : The electron-withdrawing nitro group and ethylenedioxy ring enhance membrane penetration and target binding.
6-Amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline
- Key Features : Contains methyl and phenyl substituents at the 3- and 1,4-positions, respectively.
- Biological Activity : Exhibits moderate antimicrobial activity, though less potent than the ethylenedioxy derivative .
- Structural Impact : Bulky phenyl groups may hinder solubility but improve stability against metabolic degradation.
Functional Analogues in Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Families
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2)
- Key Features: Pyrazolopyrimidine core with a p-tolyl group and imino functionality.
- Reactivity : Undergoes isomerization to form triazolopyrimidine derivatives under acidic conditions .
Ethyl 5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate (Compound 3)
- Key Features: Methoxyquinoline-linked pyrazole with an ester group.
- Synthetic Route: Derived from 4-hydrazino-7-methoxyquinoline and ethoxymethylenecyanoacetate .
Data Table: Key Properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and Analogues
Research Findings and Mechanistic Insights
- Bioactivity Trends: Pyrazoloquinolines with electron-deficient substituents (e.g., nitro, ethylenedioxy) show enhanced antimicrobial activity due to improved target interaction . The 6,7-dimethyl variant may exhibit similar efficacy, though empirical data are pending.
- Synthetic Advantages : The 6,7-dimethyl derivative’s synthesis (75% yield) is more efficient than multi-step routes for pyrazolotriazolopyrimidines (e.g., isomerization requires stringent conditions) .
Biological Activity
Chemical Identity
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, with the molecular formula and a molecular weight of 212.25 g/mol, is a heterocyclic compound belonging to the class of quinolinyl-pyrazoles. This compound has garnered attention due to its potential biological activities, particularly in cancer research and kinase inhibition.
The precise molecular targets of this compound are not fully elucidated in the literature. However, it is known to interact with various enzymes and proteins involved in cellular signaling pathways. The compound has been shown to inhibit certain protein kinases, which play critical roles in signal transduction processes essential for cell proliferation and survival.
Anticancer Properties
Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells. This effect is crucial for its potential application in cancer therapy as it inhibits tumor growth through multiple mechanisms:
- Cell Proliferation Inhibition : The compound has been shown to significantly reduce the proliferation of various cancer cell lines.
- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is vital for eliminating malignant cells.
Kinase Inhibition
The compound demonstrates significant kinase inhibition activity. Kinases are vital for many cellular processes, including metabolism, cell division, and apoptosis. By inhibiting these enzymes, this compound can alter critical signaling pathways involved in disease progression.
The compound interacts with several biochemical pathways:
- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, influencing its pharmacokinetics and biological activity.
- Transport and Distribution : Specific transporters mediate its cellular uptake and distribution within tissues.
- Subcellular Localization : The localization of this compound within cellular compartments affects its functional activity.
Case Studies and Research Findings
-
In Vitro Studies : Laboratory studies have demonstrated that varying dosages of this compound yield different biological responses:
- At low doses, it exhibits anti-inflammatory and anticancer properties.
- Higher doses may lead to cytotoxic effects on normal cells alongside cancer cells.
- Animal Models : In vivo studies have shown that the compound can effectively reduce tumor size and improve survival rates in animal models of cancer when administered at therapeutic doses.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic protocols for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine?
Methodological Answer:
The compound is synthesized via cyclocondensation reactions. A common approach involves reacting 2-mercaptoquinoline-3-carbonitrile (IV) with hydrazine hydrate (80%) in absolute ethanol under reflux for 12 hours. The crude product is filtered, washed with water, and recrystallized from ethanol, yielding 75% of the target compound . Alternative methods use 2-chloroquinoline-3-carbonitrile (II) with hydrazine, but this yields only 60% due to longer reaction times (24 hours) . Key parameters include solvent choice (ethanol), reaction temperature (reflux), and stoichiometry (1:1 molar ratio of reactants).
Basic: How is this compound characterized post-synthesis?
Methodological Answer:
Characterization relies on spectral and elemental analysis :
- IR spectroscopy identifies NH₂ (3385–3178 cm⁻¹) and C=N/C=C (1641–1483 cm⁻¹) stretches .
- ¹H NMR reveals diagnostic signals: a singlet at ~13.37 ppm (pyrazole NH), 9.21 ppm (-N=CH- in Schiff bases), and aromatic protons in the 7.52–9.29 ppm range .
- Mass spectrometry confirms molecular ion peaks (e.g., m/z 184, 169 for fragmentation patterns) .
- Elemental analysis (C, H, N) validates purity, with deviations <0.4% from theoretical values .
Advanced: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Yield optimization requires addressing reaction kinetics and substrate reactivity :
- Substrate selection : Using 2-mercaptoquinoline-3-carbonitrile (IV) instead of 2-chloro derivatives improves yield (75% vs. 60%) due to better nucleophilic displacement with hydrazine .
- Reaction time : Reducing time from 24 to 12 hours minimizes side reactions (e.g., hydrolysis) .
- Catalysis : Introducing acidic conditions (e.g., acetic acid) during Schiff base formation (e.g., VIII derivatives) enhances imine bond formation efficiency .
- Solvent purity : Absolute ethanol minimizes water-induced side reactions during cyclocondensation .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
SAR studies focus on systematic structural modifications :
- Core modifications : Introduce substituents at the pyrazole (C-3) or quinoline (C-6/C-7) positions. For example, Schiff bases (VIIIa–e) are synthesized by condensing the amine with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) .
- Functional group variation : Replace the amine with acyl groups (e.g., 4-chloro-N-benzamide (IX) ) to assess steric/electronic effects on bioactivity .
- Biological assays : Test derivatives against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using disc diffusion or MIC assays. Correlate substituent electronegativity (e.g., -Cl, -OCH₃) with antimicrobial potency .
Advanced: How should researchers address contradictions in antimicrobial activity data across studies?
Methodological Answer:
Resolving discrepancies involves rigorous experimental controls :
- Standardized protocols : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and incubation times (24–48 hours) to ensure reproducibility .
- Compound solubility : Pre-test derivatives in DMSO/water mixtures to avoid false negatives from poor solubility .
- Positive controls : Include known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
- Statistical analysis : Apply ANOVA or Student’s t-test to differentiate significant activity (e.g., p <0.05) from experimental noise .
Advanced: What methodological challenges arise in elucidating the compound’s mechanism of action?
Methodological Answer:
Mechanistic studies require multidisciplinary approaches :
- Enzyme inhibition assays : Screen against target enzymes (e.g., DNA gyrase) using fluorescence-based assays. Monitor IC₅₀ values to quantify potency .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the quinoline ring and enzyme active sites. Pay attention to π-π stacking and hydrogen bonding .
- Resistance studies : Serial passage assays with incremental drug exposure can identify mutation-driven resistance mechanisms .
- Cellular uptake studies : Employ HPLC-MS to measure intracellular concentrations, correlating bioavailability with observed activity .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
